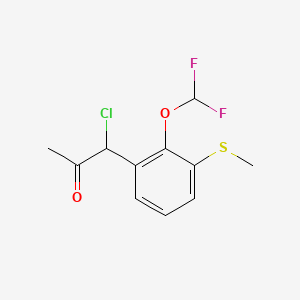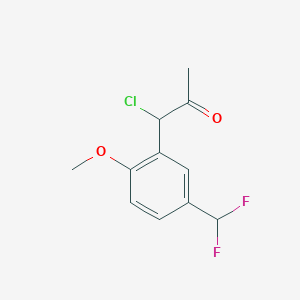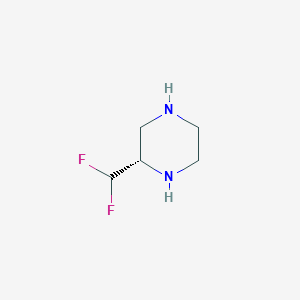
1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO It is characterized by the presence of a chloro and fluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-(fluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoromethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-Chloro-2-(fluoromethyl)benzoic acid.
Reduction: 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chloro-2-methylphenyl)propan-2-one
- 1-(4-Fluoro-2-methylphenyl)propan-2-one
- 1-(4-Chloro-2-(trifluoromethyl)phenyl)propan-2-one
Comparison: 1-(4-Chloro-2-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Eigenschaften
Molekularformel |
C10H10ClFO |
|---|---|
Molekulargewicht |
200.64 g/mol |
IUPAC-Name |
1-[4-chloro-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(11)5-9(8)6-12/h2-3,5H,4,6H2,1H3 |
InChI-Schlüssel |
KQAUNGPPOZGZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)




![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)

![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)


